![molecular formula C17H16N2O2 B5764024 3,5,6-trimethyl-N-3-pyridinyl-1-benzofuran-2-carboxamide](/img/structure/B5764024.png)
3,5,6-trimethyl-N-3-pyridinyl-1-benzofuran-2-carboxamide
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Description
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives, including compounds similar to "3,5,6-trimethyl-N-3-pyridinyl-1-benzofuran-2-carboxamide," typically involves the reaction of salicylaldehyde derivatives with ethyl bromoacetate, followed by hydrolysis and amidation with pyridinyl amine. For instance, a study outlined the synthesis pathway for benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors, highlighting the importance of the synthetic approach in generating pharmacologically active compounds (Abedinifar et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. These techniques provide detailed insights into the molecular arrangement, bonding, and spatial geometry, which are crucial for understanding the compound's chemical behavior and interactions (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of "3,5,6-trimethyl-N-3-pyridinyl-1-benzofuran-2-carboxamide" are influenced by its functional groups and molecular structure. For example, benzofuran derivatives undergo various chemical reactions, including cyclocondensation, which are pivotal for their biological activities and potential applications in medicinal chemistry (Idrees et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a significant role in the compound's application and handling. Studies focusing on similar molecules provide insights into how these properties are determined and their implications on the compound's stability and reactivity (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding the compound's potential applications. Investigations into the compound's interactions, such as hydrogen bonding and pi-pi interactions, contribute to a deeper understanding of its chemical behavior (Titi & Goldberg, 2009).
Future Directions
Benzofuran compounds, including “3,5,6-trimethyl-N-3-pyridinyl-1-benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .
properties
IUPAC Name |
3,5,6-trimethyl-N-pyridin-3-yl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-14-12(3)16(21-15(14)8-11(10)2)17(20)19-13-5-4-6-18-9-13/h4-9H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRODFTZZMZIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-trimethyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide |
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